

An In-depth Technical Guide to CTX-0294885 for Kinome Profiling Studies

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Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B1150419

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Introduction

CTX-0294885 is a novel bisanilino pyrimidine compound that functions as a potent, broad-spectrum kinase inhibitor.^{[1][2][3][4]} It has been effectively developed into a Sepharose-supported affinity reagent for the large-scale, mass spectrometry-based analysis of the kinome.^{[1][2][3][4]} Kinome profiling is a critical tool in drug discovery and cell signaling research, and the development of reagents that can capture a wide range of kinases is essential for a comprehensive understanding of cellular signaling networks.^{[1][3]} Existing broad-spectrum kinase inhibitors are often inadequate in covering the entire kinome, but CTX-0294885 has demonstrated the ability to fill some of these gaps.^{[1][3]} This technical guide provides an in-depth overview of CTX-0294885, its application in kinome profiling, relevant experimental protocols, and key quantitative data.

Core Attributes of CTX-0294885

CTX-0294885 has been characterized as a powerful tool for the analysis of kinome signaling networks.^[1] Its primary application is in chemical proteomics, where it is used as a capture reagent to enrich protein kinases from cell lysates for subsequent identification and quantification by mass spectrometry.^{[1][3]} A key feature of CTX-0294885 is its ability to capture kinases from all major groups, including the entire AKT family, which had not been previously achieved with other broad-spectrum inhibitors.^{[1][5]}

Data Presentation

Kinome Profiling Coverage

The utility of CTX-0294885 as a kinome profiling reagent has been demonstrated in studies using the human breast cancer cell line MDA-MB-231.[\[1\]](#)[\[3\]](#)[\[5\]](#) The quantitative data from these studies are summarized below.

Parameter	CTX-0294885 Alone	CTX-0294885 in a 4-Inhibitor Mixture	Reference
Number of Protein Kinases Identified	235	261	[1] [3]
Number of High-Confidence Phosphosites Identified	Not Reported	799	[1] [3]
Number of Kinases with Phosphosites Identified	Not Reported	183	[1] [3]
The 4-inhibitor mixture includes Purvalanol B, SU6668, V16832, and CTX-0294885. [6]			

Inhibitory Activity (IC50) of CTX-0294885

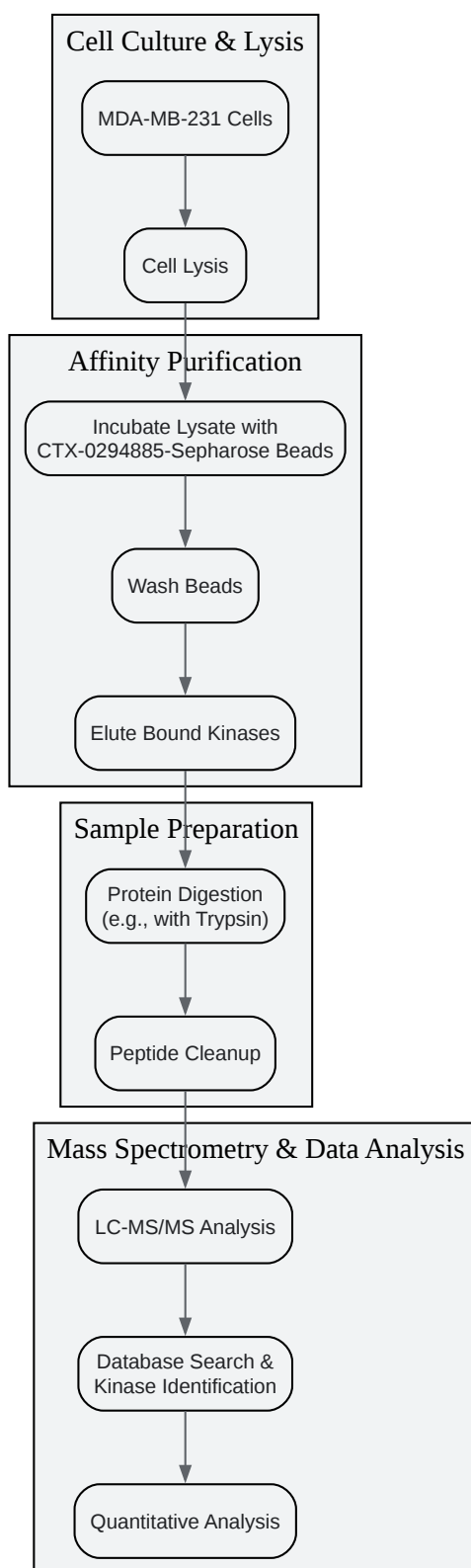
The inhibitory potency of CTX-0294885 has been determined against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected kinases.

Kinase Target	IC50 (nM)	Reference
FLT3	1	[5]
Src	2	[5]
JAK2	3	[5]
VEGF Receptor 3	3	[5]
FAK	4	[5]
Aurora kinase A	18	[5]
JAK3	28	[5]

Mandatory Visualizations

Experimental Workflow for Kinome Profiling

The following diagram illustrates the general workflow for using CTX-0294885-conjugated beads for kinome profiling.

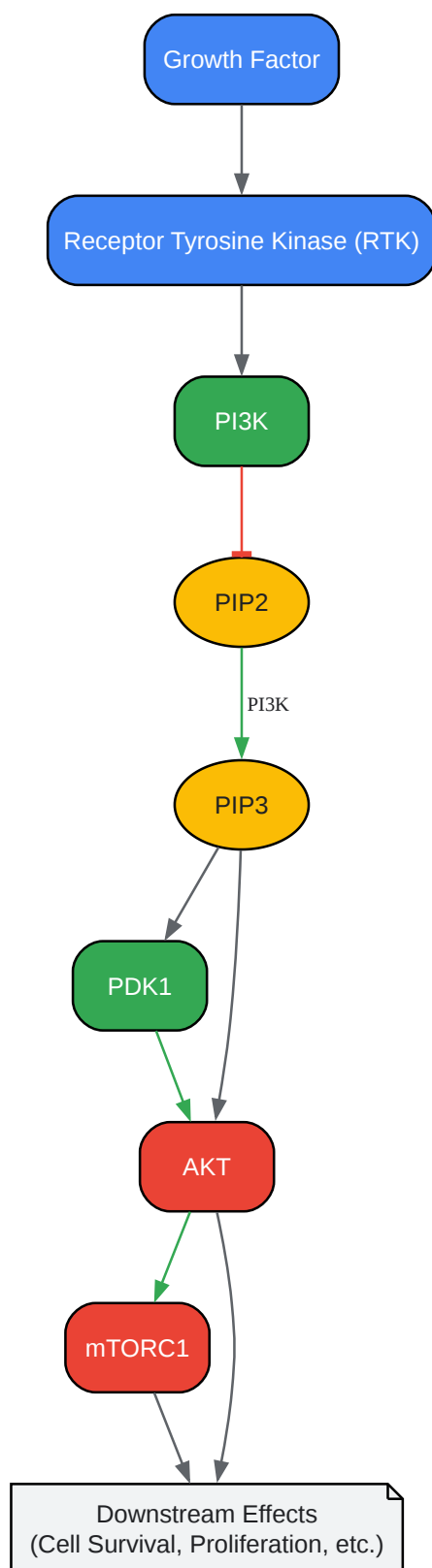


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Kinome profiling workflow using CTX-0294885.

PI3K/Akt Signaling Pathway

CTX-0294885 has been shown to effectively capture all members of the AKT family of kinases. The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. The following diagram illustrates a simplified representation of this pathway, which can be investigated using CTX-0294885-based kinome profiling.



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Simplified PI3K/Akt signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful application of CTX-0294885 in kinome profiling studies. The following sections provide an overview of the key experimental procedures based on the methodologies described in the primary literature. For precise details, it is recommended to consult the original publication by Zhang et al. (2013) in the Journal of Proteome Research.

Preparation of CTX-0294885-Sepharose Beads

CTX-0294885 is covalently coupled to a solid support, typically Sepharose beads, to create an affinity matrix. This allows for the efficient capture and subsequent isolation of kinases from complex biological samples. Commercial preparations of CTX-0294885 conjugated to Sepharose may be available.

Cell Lysis

The choice of lysis buffer is critical to ensure the efficient extraction of kinases while preserving their native conformation and activity.

- **Cell Culture:** MDA-MB-231 cells are cultured under standard conditions.
- **Harvesting:** Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
- **Lysis:** A suitable lysis buffer containing detergents (e.g., NP-40 or Triton X-100), salts, and protease and phosphatase inhibitors is added to the cell pellet. The mixture is incubated on ice to ensure complete lysis.
- **Clarification:** The lysate is clarified by centrifugation to remove cellular debris, and the supernatant containing the soluble proteins is collected.

Affinity Purification of Kinases

- **Incubation:** The clarified cell lysate is incubated with the CTX-0294885-Sepharose beads. The incubation is typically performed at 4°C with gentle rotation to allow for the binding of kinases to the immobilized inhibitor.

- **Washing:** The beads are washed extensively with lysis buffer and then with a buffer with lower detergent concentration to remove non-specifically bound proteins.
- **Elution:** The bound kinases are eluted from the beads. This can be achieved by various methods, such as using a low pH buffer, a high salt buffer, or by competitive elution with a high concentration of a free kinase inhibitor.

Sample Preparation for Mass Spectrometry

- **Protein Denaturation and Reduction:** The eluted proteins are denatured and the disulfide bonds are reduced, typically using urea and dithiothreitol (DTT).
- **Alkylation:** Cysteine residues are alkylated using iodoacetamide to prevent the reformation of disulfide bonds.
- **Digestion:** The proteins are digested into peptides using a protease, most commonly trypsin.
- **Peptide Desalting:** The resulting peptide mixture is desalted and concentrated using a solid-phase extraction method, such as C18 ZipTips.

LC-MS/MS Analysis

- **Chromatographic Separation:** The peptide mixture is separated by reverse-phase liquid chromatography (LC) using a gradient of an organic solvent (e.g., acetonitrile).
- **Mass Spectrometry:** The separated peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides to obtain their amino acid sequence information (MS2).

Data Analysis

- **Database Searching:** The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine such as MaxQuant with the Andromeda search engine to identify the peptides and, consequently, the proteins (kinases).
- **Quantification:** The relative abundance of the identified kinases can be determined using label-free quantification methods or by using isotopic labeling techniques such as SILAC

(Stable Isotope Labeling with Amino acids in Cell culture).

Conclusion

CTX-0294885 is a valuable addition to the chemical proteomics toolbox for kinome profiling. Its broad-spectrum inhibitory activity and its ability to capture a large and diverse set of kinases, including the entire AKT family, make it a powerful reagent for dissecting complex signaling networks. The combination of CTX-0294885-based affinity purification with advanced mass spectrometry techniques provides researchers with a robust platform to investigate the role of kinases in health and disease, and to facilitate the development of novel therapeutic strategies.

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